3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
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Description
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancers.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on the growth and development of certain types of cancers .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPMXHRKXICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.